molecular formula C13H17ClN2O B2690270 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1638338-48-3

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No. B2690270
CAS RN: 1638338-48-3
M. Wt: 252.74
InChI Key: QCGWQISAAKKEBF-UHFFFAOYSA-N
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Description

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride, also known as WIN 64821, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism Of Action

The mechanism of action of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with dopamine D1 receptors in the brain. It acts as a competitive antagonist, binding to the receptor and preventing dopamine from binding. This results in a decrease in dopamine-mediated signaling, which can have various effects depending on the specific brain region and cell type.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride have been extensively studied. In addition to its potential applications in the treatment of neurological disorders, it has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride for lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target this receptor and study its effects on various cellular and molecular processes. However, one of the limitations is its potential toxicity, which can vary depending on the specific experimental conditions and cell types used.

Future Directions

There are many potential future directions for the study of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride. One area of interest is in the development of more selective and potent dopamine D1 receptor antagonists for the treatment of neurological disorders. Another area of interest is in the study of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Additionally, the development of new synthesis methods and the study of its structure-activity relationship can provide valuable insights into its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has been achieved using different methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzoyl chloride in the presence of aluminum chloride and hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the final compound. Other methods involve the use of different reagents and catalysts, such as sodium hydride and 2-bromo-1-phenyl-1-pentanone.

Scientific Research Applications

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a selective dopamine D1 receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWQISAAKKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride

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